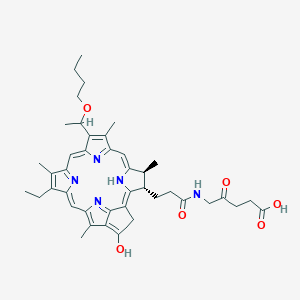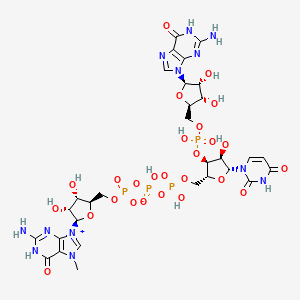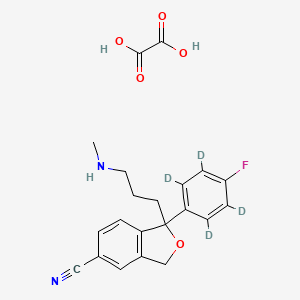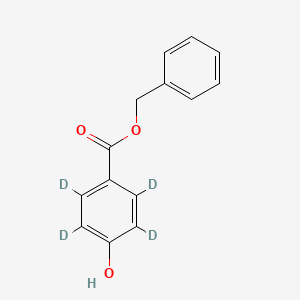![molecular formula C30H41FN2O6 B12405063 (1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12405063.png)
(1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AZD5462 is a small molecule agonist of the RXFP1 relaxin receptor. It mimics the pregnancy hormone relaxin and its actions on systemic hemodynamics and kidney function. This compound is being developed primarily for the treatment of chronic heart failure, where it aims to improve cardiac function and reduce morbidity and mortality .
Métodos De Preparación
The synthetic routes and reaction conditions for AZD5462 have not been explicitly detailed in the available literature. it is known that the compound is administered as an oral liquid solution in clinical trials . Industrial production methods would likely involve standard pharmaceutical synthesis techniques, including multi-step organic synthesis, purification, and formulation processes.
Análisis De Reacciones Químicas
AZD5462 is a selective RXFP1 agonist, and its primary chemical reactions involve binding to the RXFP1 receptor. The compound undergoes rapid absorption with a median time to maximum concentration between 0.53 hours and 1.75 hours. Plasma concentrations decline in a biphasic manner, with a geometric mean terminal half-life after a single dose between 3 hours and 6 hours . The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions.
Aplicaciones Científicas De Investigación
AZD5462 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound serves as a model for studying RXFP1 receptor agonists and their interactions with other molecules.
Biology: AZD5462 is used to investigate the role of relaxin and RXFP1 in systemic hemodynamics and kidney function.
Medicine: The primary application of AZD5462 is in the treatment of chronic heart failure.
Mecanismo De Acción
AZD5462 exerts its effects by selectively binding to and activating the RXFP1 relaxin receptor. This receptor is involved in the regulation of systemic hemodynamics and kidney function. By mimicking the actions of the pregnancy hormone relaxin, AZD5462 can improve cardiac function, reduce blood pressure, and enhance renal function .
Comparación Con Compuestos Similares
AZD5462 is unique in its high selectivity for the RXFP1 receptor and its ability to mimic the actions of relaxin. Similar compounds include:
AZD5462 stands out due to its favorable pharmacokinetic profile and its potential to become a new therapeutic option for heart failure patients.
Propiedades
Fórmula molecular |
C30H41FN2O6 |
|---|---|
Peso molecular |
544.7 g/mol |
Nombre IUPAC |
4-[2-fluoro-4-methoxy-5-[[(1S,2R,3S,4R)-3-[(1-methylcyclobutyl)methylcarbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]phenoxy]-1-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C30H41FN2O6/c1-29(9-4-10-29)16-32-27(35)24-17-5-6-18(13-17)25(24)33-26(34)20-14-23(21(31)15-22(20)38-3)39-19-7-11-30(2,12-8-19)28(36)37/h14-15,17-19,24-25H,4-13,16H2,1-3H3,(H,32,35)(H,33,34)(H,36,37)/t17-,18+,19?,24+,25-,30?/m1/s1 |
Clave InChI |
LYUYYIGCZIZIGF-SRHODNEWSA-N |
SMILES isomérico |
CC1(CCC1)CNC(=O)[C@H]2[C@@H]3CC[C@@H](C3)[C@H]2NC(=O)C4=CC(=C(C=C4OC)F)OC5CCC(CC5)(C)C(=O)O |
SMILES canónico |
CC1(CCC1)CNC(=O)C2C3CCC(C3)C2NC(=O)C4=CC(=C(C=C4OC)F)OC5CCC(CC5)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12405062.png)

